
3-Ethyl-4-iodophenol
Overview
Description
3-Ethyl-4-iodophenol is a phenolic compound featuring an ethyl group at the 3-position and an iodine atom at the 4-position of the aromatic ring. Phenolic compounds like this are typically utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and hydrogen-bonding capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-iodophenol can be synthesized through several methods. One common synthetic route involves the iodination of 3-ethylphenol. The reaction typically employs sodium iodide and sodium hypochlorite in methanol as reagents. The reaction is carried out at ambient temperature for approximately 17 hours, yielding this compound with a high degree of purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom in 3-ethyl-4-iodophenol serves as an excellent leaving group in SNAr reactions. Key findings include:
Table 1: SNAr Reactions of this compound
Mechanism :
The reaction proceeds via a two-step process:
-
Deprotonation of the hydroxyl group activates the aromatic ring, stabilizing the negative charge.
-
Nucleophilic attack replaces iodine, facilitated by the electron-withdrawing effect of the ethyl group (meta-directing).
Cross-Coupling Reactions
The iodine atom participates in metal-catalyzed coupling reactions:
Table 2: Cross-Coupling Reactions
Key Observations :
-
Suzuki couplings tolerate electron-rich aryl boronic acids, with yields >85% under optimized conditions .
-
Ullmann reactions require elevated temperatures (100–120°C) for C–N bond formation .
Oxidation Reactions
The phenolic hydroxyl group undergoes selective oxidation:
Table 3: Oxidation Pathways
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Oxone® | CH₃CN/H₂O, RT, 6 hr | 3-Ethyl-4-iodo-1,2-benzoquinone | 78% | |
DDQ | DCM, 0°C, 2 hr | 3-Ethyl-4-iodocyclohexadienone | 65% |
Mechanistic Insight :
Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate radical-based oxidation, forming quinones via single-electron transfer .
Etherification and Esterification
The hydroxyl group reacts with alkyl halides or acyl chlorides:
Table 4: Ether/Ester Derivatives
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hr | 3-Ethyl-4-iodophenyl benzyl ether | 91% | |
Acetyl chloride | Pyridine, DCM, 0°C, 1 hr | 3-Ethyl-4-iodophenyl acetate | 94% |
Note : Williamson ether synthesis proceeds via an SN2 mechanism, requiring stoichiometric base for deprotonation .
Halogen Exchange Reactions
Iodine can be replaced by other halogens under specific conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
CuBr | HBr, DMF, 120°C, 24 hr | 3-Ethyl-4-bromophenol | 58% | |
Cl₂ gas | FeCl₃, CCl₄, 40°C, 6 hr | 3-Ethyl-4-chlorophenol | 47% |
Scientific Research Applications
Organic Synthesis
3-Ethyl-4-iodophenol serves as a versatile building block in the synthesis of various organic compounds. Its iodine substituent allows for nucleophilic substitution reactions, making it valuable in the preparation of more complex molecules.
Synthesis of Benzofuran Derivatives
Recent studies have demonstrated the use of 3-iodophenols, including this compound, in the synthesis of benzofuran derivatives through radical coupling reactions. These reactions can yield products with moderate to excellent yields and have implications in developing pharmaceuticals and agrochemicals .
Reaction Type | Yield | Comments |
---|---|---|
Radical Coupling | Moderate to Excellent | Utilizes heteroatom anions as super-electron donors (SEDs) for initiation. |
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving this compound can lead to the formation of complex structures such as spirocyclic compounds. These compounds are of interest due to their potential biological activities and applications in drug development .
Reaction Type | Product Type | Yield |
---|---|---|
Allylic Substitution/Heck Reaction | Spirocyclic Compounds | 53% - 86% |
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing pharmaceuticals, particularly in targeting specific biological pathways.
Antagonism at Nicotinic Receptors
Research has indicated that derivatives of phenolic compounds can exhibit selective antagonism at nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could be explored for its pharmacological potential against conditions influenced by these receptors .
Receptor Type | Activity | Selectivity |
---|---|---|
Mechanism of Action
The mechanism of action of 3-ethyl-4-iodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on these analogs:
2.1. Structural and Functional Group Comparisons
- 4-Iodoacetophenone (): Structure: An acetophenone derivative with an iodine atom at the 4-position. Key Differences: Lacks the phenolic -OH group and ethyl substituent present in 3-Ethyl-4-iodophenol. The ketone group in 4-iodoacetophenone enhances electrophilicity, whereas the phenol group in this compound would enable hydrogen bonding and acidity . Applications: Used as a pharmaceutical intermediate, contrasting with phenolic compounds that may serve as antioxidants or coupling agents.
- Ethyl-Substituted Compounds (): Examples include Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 174842-34-3) and Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate (CAS 952182-69-3). Key Differences: These compounds feature ethyl ester groups and complex heterocyclic systems, unlike the simpler phenol backbone of this compound. Their synthetic utility lies in drug discovery (e.g., kinase inhibitors), whereas phenolic derivatives are often precursors in dye or polymer synthesis .
2.2. Physical Properties and Solubility
The table below highlights available data from the evidence and inferred trends for this compound:
*Calculated based on atomic masses. †Inferred due to ethyl group hydrophobicity and phenolic -OH polarity.
2.3. Research and Industrial Relevance
- 4-Iodoacetophenone is noted for high purity and efficiency in specialized syntheses, suggesting niche applications .
- Ethyl-containing heterocycles () have broad supplier availability (e.g., 11 suppliers for CAS 174842-34-3), indicating industrial demand for drug development .
- Its reactivity could be explored in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the iodine atom.
Biological Activity
3-Ethyl-4-iodophenol, an organic compound with the molecular formula CHIO, is a derivative of phenol characterized by an ethyl group at the third position and an iodine atom at the fourth position on the benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and environmental science.
Chemical Structure:
- Molecular Formula: CHIO
- IUPAC Name: this compound
The presence of both the ethyl group and iodine atom enhances the compound's reactivity, allowing it to participate in nucleophilic aromatic substitution reactions. This mechanism is crucial for its interaction with biological systems, influencing its pharmacological properties.
Mechanism of Action:
- Nucleophilic Aromatic Substitution: The iodine atom can be replaced by nucleophiles, leading to various derivatives that may exhibit different biological activities.
- Oxidation Reactions: this compound can undergo oxidation to form quinones, which are known to participate in electron transfer processes within biological systems.
Antioxidant Properties
This compound exhibits antioxidant activity , which is vital for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals, thereby potentially reducing the risk of chronic diseases associated with oxidative damage.
Antimicrobial Activity
Research indicates that phenolic compounds similar to this compound possess antibacterial properties. Studies have shown that compounds with iodophenol structures can inhibit bacterial growth effectively. For instance, derivatives of iodophenols have demonstrated minimal inhibitory concentrations (MICs) against various bacterial strains, including resistant pathogens .
Table 1: Antimicrobial Activity of Iodophenols
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 10 |
Escherichia coli | < 20 | |
Acinetobacter baumannii | < 5 |
Enzyme Interactions
This compound has been used as a probe in biochemical assays to study enzyme interactions. Its structural characteristics allow it to bind selectively to certain enzymes, providing insights into enzymatic mechanisms and potential therapeutic targets.
Case Studies and Research Findings
- Study on Antioxidant Activity: A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated significant DPPH scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases .
- Antimicrobial Efficacy: In a comparative study involving multiple iodinated phenolic compounds, this compound exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
- Enzyme Inhibition Studies: Research focused on the inhibition of tyrosyl-tRNA synthetase by iodophenols showed that this compound binds effectively to the active site, suggesting its utility in designing inhibitors for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethyl-4-iodophenol, and how can its purity be validated?
Methodological Answer: Synthesis typically involves electrophilic iodination of 3-ethylphenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Post-synthesis, purity validation requires:
- Chromatography: HPLC or GC-MS to confirm retention times and absence of byproducts.
- Spectroscopy: H NMR (aromatic protons at δ 6.5–7.5 ppm, ethyl group δ 1.2–1.4 ppm) and IR (O-H stretch ~3200 cm, C-I stretch ~500 cm) .
- Mass Spectrometry: Exact mass determination (expected m/z ~262.0 for CHIO) .
Q. How does the iodine substituent influence the compound’s stability under varying storage conditions?
Methodological Answer: The iodine atom introduces sensitivity to light and heat due to weak C-I bonds. Stability studies should:
- Test degradation kinetics under UV light (λ = 254 nm) via periodic HPLC analysis.
- Compare thermal stability using TGA (thermal gravimetric analysis) at 25–150°C.
- Control storage in amber vials at –20°C, monitored by NMR for decomposition products (e.g., phenol derivatives) .
Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs like 4-Chloro-2-iodophenol?
Methodological Answer:
- C NMR: Iodo-substituted carbons resonate at δ 90–110 ppm, distinct from chloro analogs (δ 40–60 ppm).
- X-ray Crystallography: Resolves iodine’s heavy-atom effect on crystal packing vs. lighter halogens.
- Raman Spectroscopy: C-I vibrations (200–400 cm) differ from C-Cl (500–700 cm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic effects of the ethyl and iodine groups on this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent Modeling: Use polarizable continuum models (PCM) to simulate solvent effects on reaction pathways (e.g., iodination vs. oxidation).
- Comparative Studies: Compare Mulliken charges on phenolic oxygen with analogs to assess electron-withdrawing/donating effects .
Q. What experimental designs resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
Methodological Answer:
- Controlled Replicates: Conduct triplicate reactions under inert atmosphere (N/Ar) to minimize oxygen/humidity interference.
- Catalyst Screening: Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh) vs. PdCl) with varying ligands (e.g., bipyridine vs. triphenylphosphine).
- Kinetic Profiling: Use in-situ FTIR or GC to track intermediate formation and identify rate-limiting steps .
Q. How can this compound serve as a precursor in pharmaceutical intermediates, and what purity thresholds are critical?
Methodological Answer:
- Suzuki-Miyaura Coupling: Optimize conditions (e.g., base, solvent) to attach aryl/heteroaryl groups at the iodine site.
- Purity Standards: Ensure >98% purity (via HPLC) to avoid side reactions in downstream syntheses.
- Toxicology Profiling: Assess residual metal catalysts (e.g., Pd) using ICP-MS, with thresholds <10 ppm for biomedical applications .
Q. Data Contradiction Analysis
Example Scenario: Conflicting reports on iodophenol solubility in polar solvents.
Properties
IUPAC Name |
3-ethyl-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJZXNVVBMBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438615 | |
Record name | 3-Ethyl-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156878-64-7 | |
Record name | 3-Ethyl-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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